molecular formula C12H16FNO5S B15298215 tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate

Cat. No.: B15298215
M. Wt: 305.32 g/mol
InChI Key: STWYTJNLFZJZSX-UHFFFAOYSA-N
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Description

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorosulfonyl group, and a phenylmethyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonylating agent. One common method involves the use of trifluoromethanesulfonyl anhydride in the presence of a base such as 2-chloropyridine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding amine.

Scientific Research Applications

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under mild conditions, allowing for the selective protection and deprotection of amines during multi-step synthesis . The fluorosulfonyl group can participate in various chemical reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C12H16FNO5S

Molecular Weight

305.32 g/mol

IUPAC Name

tert-butyl N-[(2-fluorosulfonyloxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16FNO5S/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)19-20(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

STWYTJNLFZJZSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1OS(=O)(=O)F

Origin of Product

United States

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